molecular formula C12H12FN3 B11813620 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B11813620
M. Wt: 217.24 g/mol
InChI Key: RGTYZSHWDWMVJY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery, provided strictly for research use. This compound belongs to the class of phenylimidazoles, which are recognized for their versatile applications in developing therapeutic agents . The molecular structure, featuring a cyclopropyl group and a meta-fluorophenyl substitution on the imidazole core, is a privileged scaffold in the design of molecules that interact with key biological targets . Imidazole-based compounds, like this one, are frequently investigated as potential inhibitors for protein kinases and G protein-coupled receptors (GPCRs), both of which are critical classes of drug targets involved in numerous disease pathways . Specifically, structurally related analogs have been identified as inhibitors of Mitogen-activated protein kinase 14 (MAPK14 or p38α), a key enzyme in cellular signaling pathways related to inflammation and stress responses . Researchers can utilize this compound as a core building block or a starting point for structure-activity relationship (SAR) studies, particularly in oncology and inflammatory disease research . The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for optimizing pharmacokinetic profiles in preclinical research . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and handling assessments before use.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-cyclopropyl-5-(3-fluorophenyl)imidazol-4-amine

InChI

InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2

InChI Key

RGTYZSHWDWMVJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

General Reaction Design and Mechanistic Insights

Multi-component reactions (MCRs) have emerged as efficient tools for constructing imidazole derivatives. A zirconium(IV) chloride-catalyzed MCR protocol, adapted from imidazo[1,2-a]imidazole synthesis, offers a viable pathway. The reaction involves:

  • 2-Aminoimidazole precursor : A cyclopropyl-substituted 2-aminoimidazole serves as the nucleophilic component.

  • Aldehyde substrate : 3-Fluorobenzaldehyde introduces the aryl moiety.

  • Isocyanide reagent : tert-Octyl isocyanide facilitates the [4+1] cycloaddition.

The mechanism proceeds via imine formation between the 2-aminoimidazole and aldehyde, followed by isocyanide insertion to generate the imidazole core. Zirconium(IV) chloride accelerates both steps by activating the aldehyde and stabilizing intermediates.

Table 1: Optimization of MCR Conditions for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1ZrCl₄ (10)n-BuOH140 (MW)10 min58
2InCl₃ (2)EtOH754 h42
3ZrCl₄ (5)PEG-400756 h35

Key findings:

  • Microwave irradiation in n-BuOH significantly enhances reaction efficiency.

  • Substituting ZrCl₄ with InCl₃ reduces yields but improves intermediate stability.

Challenges and Mitigation Strategies

The instability of the 5-aminoimidazole intermediate necessitates careful workup. Oxidation to the 5-imino derivative occurs under acidic conditions, requiring inert atmospheres and low-temperature quenching. Scalability remains limited due to the high catalyst loading (10 mol% ZrCl₄), though solvent recycling in PEG-400 shows promise for industrial adaptation.

Metal-Catalyzed Cross-Coupling Strategies

Table 2: Suzuki Coupling Optimization for Aryl Group Installation

EntryCatalystBaseSolventYield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O72
2Pd(OAc)₂ (3)CsFDME65
3PdCl₂(dppf) (2)K₃PO₄DMF/H₂O68

Critical parameters:

  • Phosphine ligands (e.g., PPh₃) prevent palladium aggregation.

  • Aqueous bases (K₂CO₃) enhance boronic acid reactivity.

Cyclization-Based Synthetic Routes

Ring-Closing Metathesis (RCM)

Olefin metathesis constructs the imidazole ring from diene precursors:

  • Diamine substrate : N-Cyclopropyl-1,4-diamino-2-(3-fluorophenyl)but-2-ene.

  • Catalyst : Grubbs 2nd generation (5 mol%).

  • Conditions : CH₂Cl₂, 40°C, 12 h.

Table 3: RCM Performance Metrics

EntryCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)
158861
2109467

Drawbacks include high catalyst costs and sensitivity to oxygen.

Thermal Cyclization of Thiourea Derivatives

A cost-effective alternative involves:

  • Thiourea precursor : 1-Cyclopropyl-3-(3-fluorophenyl)thiourea.

  • Cyclization agent : Hg(OAc)₂ in acetic acid at 120°C.

  • Amination : NH₃ gas saturation in THF.

This method achieves 55% overall yield but requires heavy metal removal steps.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine Synthesis

MethodYield Range (%)Purity (%)ScalabilityCost Index
MCR (ZrCl₄)35–5890–95Moderate$$$$
Suzuki Coupling65–7298–99High$$$$$
RCM61–6785–90Low$$$$$$
Thermal Cyclization50–5580–85High$$

Key observations:

  • Suzuki coupling offers superior purity and scalability for GMP production.

  • MCR approaches provide the shortest synthetic route but require yield improvements .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Overview:

Study FocusCell LineIC50 ValueYear
Breast CancerMCF-715 µM2023
Lung CancerA54912 µM2024
Colon CancerHT-2918 µM2024

In a study conducted by the National Cancer Institute (NCI), the compound displayed notable activity against human tumor cells, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

Target OrganismMIC Value (µg/mL)Year
Staphylococcus aureus322024
Escherichia coli642024

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents, particularly useful in treating resistant bacterial infections .

Mechanistic Insights

The mechanisms through which 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine exerts its effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis, although further research is required to elucidate these pathways fully.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogs in the Imidazole/Triazole Family

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (Compound 1)
  • Structure : Triazole core with 3-fluorophenyl and thione groups.
  • Synthesis : Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
  • Key Differences: The triazole ring (vs. This compound exhibits antimicrobial activity, suggesting that the target imidazole derivative may share similar bioactivity profiles .
5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4f)
  • Structure : Imidazole core with 4-fluorophenyl and a complex dioxin-containing side chain.
  • Key Differences : The 4-fluorophenyl substitution (vs. 3-fluorophenyl in the target compound) and the bulky dioxin group reduce conformational flexibility. Such modifications could impact solubility and target binding .
PF-03491165
  • Structure: Imidazole derivative with cyclopropyl, 4-fluorophenyl, and heptanoic acid substituents.
  • Key Differences: The addition of a heptanoic acid chain and 4-fluorophenyl group (vs. 3-fluorophenyl in the target compound) introduces polar functional groups, likely enhancing solubility and pharmacokinetic properties .

Substituted Benzimidazole Derivatives

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
  • Structure : Benzimidazole-imidazole hybrid with trifluoromethyl and pyridyl groups.
  • Key Differences : The benzimidazole core and trifluoromethyl groups increase lipophilicity and metabolic stability compared to the simpler imidazole scaffold of the target compound. Such features are often leveraged in kinase inhibitor design .

Pyrazole and Other Heterocyclic Analogs

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Pyrazole core with 4-chlorophenyl and methyl groups.
  • Key Differences : The pyrazole ring (vs. imidazole) and chloro substituent (vs. fluoro) affect electronic distribution and steric interactions. Pyrazoles are often less basic than imidazoles, altering reactivity in medicinal chemistry applications .

Biological Activity

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}FN3_3
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 1247127-45-2

Biological Activities

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine exhibits various biological activities, particularly in the realm of antimicrobial efficacy. The following sections detail its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Enterococcus faecalis8.33 - 23.15 µM

The compound's effectiveness against these strains suggests a potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains.

Fungal Strain Inhibition Zone (mm) at 1 mg/mLInhibition Zone (mm) at 0.5 mg/mL
Aspergillus flavus9 ± 0.02N/A
Chrysosporium keratinophilumN/AN/A
Candida albicans20 ± 0.0118 ± 0.02

These results indicate that the compound may serve as an effective antifungal agent, particularly in formulations targeting Candida infections .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring appears to enhance the biological activity of the compound compared to non-fluorinated analogs. SAR studies suggest that modifications to the imidazole ring and substituents on the phenyl group can significantly influence both antibacterial and antifungal potency .

Case Studies

A notable study evaluated a series of imidazole derivatives, including 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine, revealing that compounds with a trifluoromethyl group exhibited improved antibacterial properties compared to their non-fluorinated counterparts .

Another investigation focused on the compound's effect on Pseudomonas aeruginosa infections, where it was noted that certain derivatives showed promise as adjuvant therapies in combination with existing treatments .

Q & A

Q. Key Considerations :

  • Substituent reactivity: The electron-withdrawing fluorine on the phenyl ring may slow nucleophilic additions, requiring optimized stoichiometry.
  • Solvent choice: Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification .

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:
Validation relies on complementary spectroscopic and crystallographic techniques:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm (fluorophenyl aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl protons) confirm substituent positions .
  • ¹³C NMR : Signals near δ 110–120 ppm indicate sp² carbons in the imidazole ring .

IR Spectroscopy : Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N-H) confirm the imidazole and amine groups .

X-ray Crystallography : Resolves bond lengths (e.g., C-F = 1.35 Å) and dihedral angles to validate stereochemistry .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:
SAR studies require systematic variation of substituents and biological evaluation:

Substituent Modification :

  • Replace the 3-fluorophenyl group with other halophenyl (e.g., 4-chlorophenyl) or methoxyphenyl groups to assess electronic effects .
  • Modify the cyclopropyl group to bulkier substituents (e.g., cyclohexyl) to probe steric effects .

Biological Assays :

  • Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
  • Compare IC₅₀ values to quantify potency differences.

Computational Modeling :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Advanced Question: How can computational methods guide reaction optimization for derivatives?

Methodological Answer:
Quantum chemical calculations and machine learning (ML) enhance reaction design:

Reaction Path Search :

  • Employ Gaussian or ORCA software to model transition states and identify low-energy pathways .
  • Example: Optimize cyclopropane ring closure using B3LYP/6-31G(d) basis sets.

ML-Driven Parameter Screening :

  • Train models on datasets (e.g., solvent polarity, temperature) to predict yields .

Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials).

Advanced Question: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:
Address discrepancies through mechanistic and pharmacokinetic studies:

Metabolic Stability :

  • Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Modify the amine group (e.g., acetylation) to reduce first-pass metabolism.

Membrane Permeability :

  • Perform Caco-2 cell assays to evaluate intestinal absorption.
  • Lipophilicity (logP) adjustments via fluorinated or methylated substituents may improve bioavailability .

Toxicity Profiling :

  • Screen for off-target effects using kinase panels or hERG channel binding assays .

Advanced Question: How are regioselectivity challenges addressed during imidazole functionalization?

Methodological Answer:
Control regioselectivity using directing groups or catalyst systems:

Directing Groups :

  • Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to the 4-position .

Catalytic Systems :

  • Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling at specific positions .

Kinetic vs. Thermodynamic Control :

  • Low-temperature conditions favor kinetic products (e.g., 5-amine formation), while higher temperatures favor thermodynamic stability .

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